N,N,N-Triethylpropan-1-aminium bromide N,N,N-Triethylpropan-1-aminium bromide It is a ganglioblocker Synthetic
It is a nicotinic cholinergic blocker and a lipid layers modifier. It has low penetration of biological membranes
It is a ganglioblocker Synthetic It is a nicotinic cholinergic blocker and a lipid layers modifier. It has low penetration of biological membranes
Brand Name: Vulcanchem
CAS No.: 13028-68-7
VCID: VC21281219
InChI: InChI=1S/C9H22N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
SMILES: CCC[N+](CC)(CC)CC.[Br-]
Molecular Formula: C9H22BrN
Molecular Weight: 224.18 g/mol

N,N,N-Triethylpropan-1-aminium bromide

CAS No.: 13028-68-7

Cat. No.: VC21281219

Molecular Formula: C9H22BrN

Molecular Weight: 224.18 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

N,N,N-Triethylpropan-1-aminium bromide - 13028-68-7

Specification

Description It is a ganglioblocker Synthetic
It is a nicotinic cholinergic blocker and a lipid layers modifier. It has low penetration of biological membranes
It is a ganglioblocker Synthetic It is a nicotinic cholinergic blocker and a lipid layers modifier. It has low penetration of biological membranes
CAS No. 13028-68-7
Molecular Formula C9H22BrN
Molecular Weight 224.18 g/mol
IUPAC Name triethyl(propyl)azanium;bromide
Standard InChI InChI=1S/C9H22N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1
Standard InChI Key AEFDTACAGGUGSB-UHFFFAOYSA-M
SMILES CCC[N+](CC)(CC)CC.[Br-]
Canonical SMILES CCC[N+](CC)(CC)CC.[Br-]
Appearance Colorless crystals Hygroscopic

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator